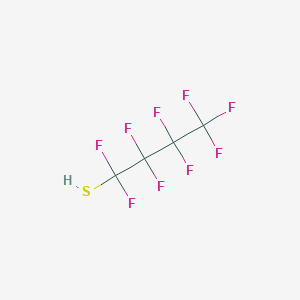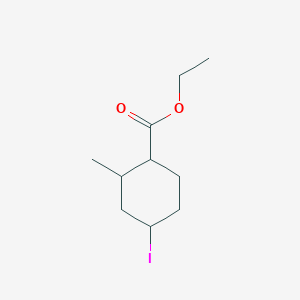
Cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with ethanol, and the cyclohexane ring is substituted with an iodine atom at the 4-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester typically involves multiple steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Methylation: The methyl group is introduced at the 2-position via alkylation using methyl iodide (CH3I) and a strong base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products may include ketones, alcohols, or carboxylic acids.
Reduction: Products may include deiodinated compounds or reduced esters.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine and methyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Similar ester structure but with a ketone group at the 2-position.
Cyclohexanecarboxylic acid, 2-methyl-, ethyl ester: Similar ester structure but without the iodine substitution.
Cyclohexanecarboxylic acid, 4-iodo-, ethyl ester: Similar ester structure but without the methyl substitution.
Propriétés
Numéro CAS |
113962-04-2 |
|---|---|
Formule moléculaire |
C10H17IO2 |
Poids moléculaire |
296.14 g/mol |
Nom IUPAC |
ethyl 4-iodo-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H17IO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6H2,1-2H3 |
Clé InChI |
VCYRCZHXDDPHQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(CC1C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



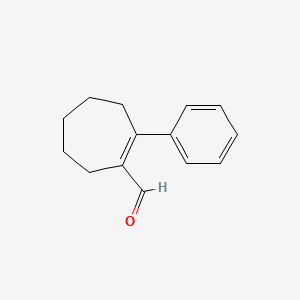
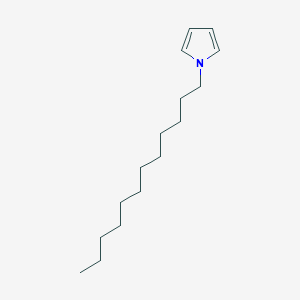
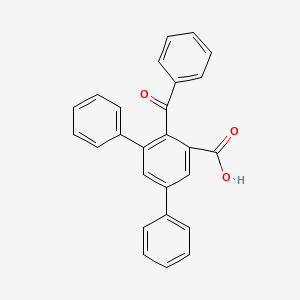
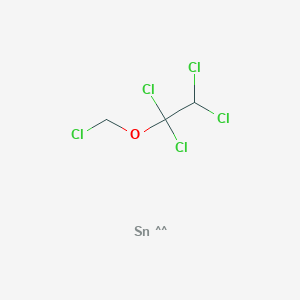
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
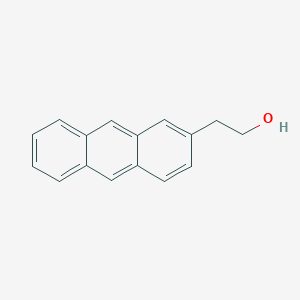
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

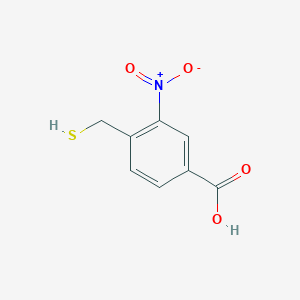

![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
